molecular formula C22H24FN3O2 B296186 4-fluoro-N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]benzamide

4-fluoro-N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]benzamide

Cat. No. B296186
M. Wt: 381.4 g/mol
InChI Key: KFSXUWDNXITJOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]benzamide, also known as FPB, is a synthetic compound that has been widely used in scientific research. It belongs to the class of benzamide derivatives and has been found to have potential applications in the fields of neuroscience, pharmacology, and medicinal chemistry.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]benzamide involves its binding to the dopamine D3 receptor. It acts as a partial agonist at this receptor, which leads to the modulation of dopamine neurotransmission. This modulation has been found to have potential applications in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
4-fluoro-N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been found to have various biochemical and physiological effects. It has been found to increase dopamine release in the prefrontal cortex and nucleus accumbens, which has potential applications in the treatment of addiction and depression. It has also been found to decrease dopamine release in the striatum, which has potential applications in the treatment of schizophrenia.

Advantages and Limitations for Lab Experiments

4-fluoro-N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]benzamide has several advantages and limitations for lab experiments. Its high affinity for the dopamine D3 receptor makes it a useful tool for studying the role of this receptor in various neurological disorders. However, its partial agonist activity at this receptor can make it difficult to interpret the results of experiments. Additionally, its potential applications as an antipsychotic and antidepressant agent make it a promising compound for drug development, but further research is needed to determine its safety and efficacy.

Future Directions

There are several future directions for research on 4-fluoro-N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]benzamide. One potential direction is to investigate its potential applications as an antipsychotic and antidepressant agent. Another direction is to study its effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, further research is needed to determine its safety and efficacy in animal and human studies.

Synthesis Methods

The synthesis of 4-fluoro-N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]benzamide involves a multi-step process that includes the reaction of 4-fluorobenzoyl chloride with N-(pyrrolidin-1-yl)propane-1,3-diamine to yield 4-fluoro-N-(pyrrolidin-1-yl)-benzamide. This intermediate product is then reacted with N-(pyrrolidin-1-ylcarbonyl)propane-1,3-diamine to produce 4-fluoro-N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]benzamide. The purity of the final product can be confirmed by using analytical techniques such as high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

4-fluoro-N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been used in various scientific research studies due to its potential applications in the fields of neuroscience, pharmacology, and medicinal chemistry. It has been found to have a high affinity for the dopamine D3 receptor and has been used as a tool to study the role of this receptor in various neurological disorders such as addiction, schizophrenia, and Parkinson's disease. 4-fluoro-N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]benzamide has also been found to have potential applications as an antipsychotic and antidepressant agent.

properties

Molecular Formula

C22H24FN3O2

Molecular Weight

381.4 g/mol

IUPAC Name

4-fluoro-N-[5-(pyrrolidine-1-carbonyl)-2-pyrrolidin-1-ylphenyl]benzamide

InChI

InChI=1S/C22H24FN3O2/c23-18-8-5-16(6-9-18)21(27)24-19-15-17(22(28)26-13-3-4-14-26)7-10-20(19)25-11-1-2-12-25/h5-10,15H,1-4,11-14H2,(H,24,27)

InChI Key

KFSXUWDNXITJOW-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(=O)N3CCCC3)NC(=O)C4=CC=C(C=C4)F

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(=O)N3CCCC3)NC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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